Acetochlor ESA sodium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

947601-84-5 |

|---|---|

Molecular Formula |

C14H20NNaO5S |

Molecular Weight |

337.37 g/mol |

IUPAC Name |

sodium;2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate |

InChI |

InChI=1S/C14H21NO5S.Na/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1 |

InChI Key |

OFHPZIOSKFPQRH-UHFFFAOYSA-M |

SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C.CCC1=C(C=CC(=C1NC(=O)CS(=O)(=O)[O-])C)COCC.CCS(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acetochlor ESA Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of Acetochlor ESA sodium salt, a significant environmental metabolite of the widely used herbicide acetochlor. Understanding these properties is crucial for environmental monitoring, toxicological assessment, and the development of effective remediation strategies. This document moves beyond a simple recitation of data points to offer a synthesized understanding of how these properties influence the compound's behavior in various matrices.

Section 1: Chemical Identity and Structure

Acetochlor ESA sodium salt is the sodium salt of Acetochlor ethanesulfonic acid (ESA). It is a major degradation product of acetochlor, a chloroacetamide herbicide used extensively for pre-emergence control of annual grasses and broadleaf weeds in crops such as corn and soybeans.[1] The formation of the sodium salt significantly enhances the water solubility of the parent ESA metabolite, facilitating its transport in aqueous environmental systems.[2]

Systematic Name: Sodium 2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethanesulfonate[3]

CAS Number: 947601-84-5[4]

Molecular Formula: C₁₄H₂₀NNaO₅S[3]

Molecular Weight: 337.37 g/mol [3]

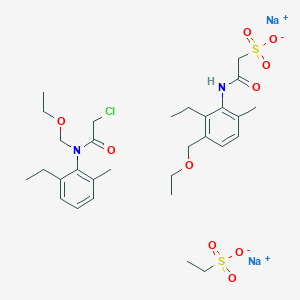

The structural formula, presented below, illustrates the core components of the molecule: the substituted aniline ring derived from the parent acetochlor, the ethoxymethyl group, and the ethanesulfonic acid moiety, which is key to its increased polarity and water solubility compared to acetochlor.

Caption: Chemical structure of Acetochlor ESA sodium salt.

Section 2: Physicochemical Properties

The physicochemical properties of Acetochlor ESA sodium salt dictate its environmental transport, fate, and bioavailability. As a degradation product, its properties differ significantly from the parent compound, acetochlor.

| Property | Value | Source(s) | Remarks |

| Molecular Formula | C₁₄H₂₀NNaO₅S | [3] | Confirmed by multiple sources. |

| Molecular Weight | 337.37 g/mol | [3] | Consistent across reliable databases. |

| Physical State | Not explicitly stated, but analytical standards are available as a neat substance. | [3] | Likely a solid at room temperature. |

| Melting Point | 0 °C or 129-132 °C | Significant discrepancy in reported values exists. The lower value may refer to the freezing point of a solution, while the higher range is more typical for a sodium salt of an organic acid. Further experimental verification is required. | |

| Water Solubility | Enhanced by the sodium salt form. Qualitatively described as "slightly soluble". | [2] | The sulfonic acid group and its sodium salt form confer significantly higher water solubility compared to the parent acetochlor (223 mg/L at 25°C).[5] This property is critical for its mobility in soil and groundwater. |

| Vapor Pressure | Data not available. | Expected to be very low due to its salt nature and high molecular weight, rendering it essentially non-volatile under environmental conditions. | |

| pKa | Data not available. | As a salt of a strong acid (sulfonic acid), it will be fully dissociated in water across the environmental pH range. Therefore, its mobility and fate are not significantly influenced by pH changes. | |

| Octanol-Water Partition Coefficient (Log Kow) | Data not available. | Expected to be significantly lower than that of acetochlor (Log Kow = 3.03) due to its ionic character and increased polarity. This indicates a low potential for bioaccumulation in fatty tissues.[6] |

Section 3: Environmental Fate and Degradation

Acetochlor ESA sodium salt is a primary and persistent metabolite of acetochlor in soil and water systems.[7] The transformation from the parent compound is a critical aspect of its environmental profile.

Formation from Acetochlor

Acetochlor undergoes microbial degradation in the soil, with a reported half-life of approximately 5 to 25 days.[8] One of the main degradation pathways involves the substitution of the chlorine atom with glutathione, followed by further enzymatic cleavage to form the ethanesulfonic acid (ESA) derivative.

Caption: Simplified degradation pathway of acetochlor to its major metabolites.

Persistence and Mobility

Due to its high water solubility and low octanol-water partition coefficient, Acetochlor ESA sodium salt is highly mobile in soil and has a significant potential to leach into groundwater and be transported to surface water bodies.[9] Its persistence in the environment is a key concern, as it is often detected more frequently and at higher concentrations in water sources than the parent acetochlor.[7]

Further Degradation

Information on the further degradation of Acetochlor ESA sodium salt in the environment is limited. As a polar and stable molecule, its complete mineralization is expected to be a slow process.

Section 4: Analytical Methodologies

The detection and quantification of Acetochlor ESA sodium salt in environmental matrices are primarily achieved through advanced analytical techniques, owing to its polarity and low concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the reference method for the analysis of Acetochlor ESA sodium salt in water and soil samples.[8] This technique offers the high sensitivity and selectivity required to detect and quantify the analyte at trace levels (in the range of µg/L to ng/L).

Experimental Protocol: A Generalized LC-MS/MS Workflow

-

Sample Preparation (Water):

-

Collect water samples in appropriate containers.

-

Filter the sample to remove particulate matter.

-

Depending on the expected concentration, a solid-phase extraction (SPE) step may be employed to concentrate the analyte and clean up the sample matrix.

-

-

Sample Preparation (Soil):

-

Extract the soil sample with a suitable solvent mixture, such as acetonitrile/water.[8]

-

Centrifuge and filter the extract.

-

The extract may require further cleanup and concentration using SPE.

-

-

LC Separation:

-

Inject the prepared sample extract into a liquid chromatograph.

-

Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Acetochlor ESA are monitored for highly selective and sensitive quantification. Acetochlor ESA is a structural isomer of Alachlor ESA, and they can share product ions, necessitating careful chromatographic separation for accurate quantification.[4]

-

Caption: A generalized workflow for the analysis of Acetochlor ESA sodium salt by LC-MS/MS.

Section 5: Toxicological Profile and Regulatory Context

While Acetochlor ESA is a metabolite, it is subject to toxicological evaluation and regulatory oversight due to its potential for human exposure through drinking water.

Mammalian Toxicity

Animal studies indicate that Acetochlor ESA is less acutely toxic than its parent compound, acetochlor.[4] However, studies have shown that exposure to Acetochlor ESA can lead to changes in thyroid hormones, and high doses may affect the male reproductive system.[9] The Minnesota Department of Health has established a guidance value of 300 micrograms per liter (µg/L) for Acetochlor ESA in drinking water, a level at which little to no risk of harmful health effects is expected.[9]

Environmental Toxicology

Acetochlor ESA is considerably less toxic to aquatic organisms than acetochlor.[4] However, as a derivative of a herbicide, it can still impact aquatic plants and algae.

Regulatory Status

Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA) and state health departments, monitor for acetochlor and its degradation products, including Acetochlor ESA, in drinking water sources.[5][7][9] The presence of these compounds can trigger regulatory action to ensure public health is protected.

Section 6: Conclusion

Acetochlor ESA sodium salt is a key environmental metabolite of the herbicide acetochlor, characterized by its high water solubility and mobility. These properties contribute to its persistence in water resources, making it a compound of significant interest to environmental scientists and regulators. While it exhibits lower acute toxicity than its parent compound, its potential for chronic effects warrants continued monitoring and research. The standard analytical method for its detection is LC-MS/MS, which provides the necessary sensitivity and selectivity for accurate quantification in complex environmental matrices. This guide provides a foundational understanding of the chemical properties of Acetochlor ESA sodium salt to support ongoing research and risk assessment efforts.

References

- Dagnac, T., et al. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.

-

PubChem. (n.d.). Acetochlor. National Center for Biotechnology Information. Retrieved from [Link]

-

EXTOXNET. (1996). Acetochlor. Extension Toxicology Network. Retrieved from [Link]

-

Minnesota Department of Health. (n.d.). Acetochlor and Drinking Water. Retrieved from [Link]

-

Chiron. (n.d.). Acetochlor. Retrieved from [Link]

-

Minnesota Department of Health. (n.d.). Acetochlor ESA and Drinking Water. Retrieved from [Link]

-

MDPI. (2023). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(1), 33. Retrieved from [Link]

-

IndiaMART. (n.d.). Acetochlor ESA Sodium Salt Analytical Standard for HPLC & GC at Best Price. Retrieved from [Link]

-

ACS Publications. (2020). Enhanced Dechlorination of the Herbicide Acetochlor by an Anaerobic Consortium via Sulfate Acclimation. Journal of Agricultural and Food Chemistry, 68(51), 15215-15224. Retrieved from [Link]

Sources

- 1. Acetochlor ESA Sodium Salt Analytical Standard for HPLC & GC at Best Price [nacchemical.com]

- 2. CAS 187022-11-3: ACETOCHLOR ESA SODIUM SALT | CymitQuimica [cymitquimica.com]

- 3. Acetochlor-ethane sulfonic acid (ESA) sodium [lgcstandards.com]

- 4. chiron.no [chiron.no]

- 5. Acetochlor | C14H20ClNO2 | CID 1988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetochlor (Ref: CP 55097) [sitem.herts.ac.uk]

- 7. health.state.mn.us [health.state.mn.us]

- 8. researchgate.net [researchgate.net]

- 9. health.state.mn.us [health.state.mn.us]

An In-depth Technical Guide to Acetochlor ESA Sodium Salt: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of Acetochlor ESA sodium salt, a significant metabolite of the widely used herbicide acetochlor. Tailored for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the compound's chemical identity, physicochemical properties, biological formation, and analytical methodologies. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding.

Introduction: The Significance of a Metabolite

Acetochlor, a pre-emergent herbicide from the chloroacetanilide class, is extensively used in agriculture to control annual grasses and broadleaf weeds.[1][2] Its environmental fate and the toxicological profiles of its degradation products are of paramount importance for ecological and human health risk assessments. Acetochlor ethanesulfonic acid (ESA) is one of the major metabolites of acetochlor, formed in soil and water.[3] The sodium salt form of Acetochlor ESA enhances its water solubility, making it more mobile in the environment and a key analyte in water quality monitoring.[2] Understanding the structure, properties, and analytical behavior of Acetochlor ESA sodium salt is therefore crucial for environmental scientists, toxicologists, and regulatory bodies.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's chemical and physical properties is fundamental to any scientific investigation. This section details the key identifiers and characteristics of Acetochlor ESA sodium salt.

Structure and Formula

The chemical structure of Acetochlor ESA sodium salt is characterized by the substitution of the chlorine atom in the parent acetochlor molecule with an ethanesulfonic acid group, which is present as its sodium salt.

IUPAC Name: 2-[(Ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxo-ethanesulfonic acid sodium salt.[4]

Chemical Formula: C₁₄H₂₀NNaO₅S[4]

Molecular Weight: 337.37 g/mol [4]

CAS Number: 947601-84-5[5]

Physicochemical Data

The physicochemical properties of Acetochlor ESA sodium salt dictate its behavior in various matrices and are critical for developing analytical methods.

| Property | Value | Source(s) |

| Appearance | Brown liquid | [6] |

| Melting Point | 0 °C (32 °F; 273 K) | [6] |

| Solubility | Enhanced solubility in water compared to acetochlor. | [2] |

Note: The reported melting point of 0 °C may refer to the freezing point of an aqueous solution and should be interpreted with caution for the neat compound.

Biotransformation: From Herbicide to Metabolite

Acetochlor ESA is not synthetically applied to the environment but is rather a product of the biotransformation of acetochlor. This process is a critical aspect of its environmental chemistry.

The Glutathione Conjugation Pathway

The primary mechanism for the formation of Acetochlor ESA in biological systems and the environment is through the glutathione S-transferase (GST) pathway. This enzymatic detoxification process is common for xenobiotics.

The biotransformation can be summarized in the following conceptual steps:

-

Glutathione Conjugation: The chloro-group of acetochlor is displaced by the thiol group of glutathione (GSH), a reaction catalyzed by glutathione S-transferases.

-

Sequential Degradation: The resulting glutathione conjugate undergoes further enzymatic degradation, leading to the formation of the cysteine conjugate.

-

Oxidation: The cysteine conjugate is then oxidized to form the ethanesulfonic acid derivative.

This pathway effectively detoxifies the parent compound, and studies suggest that Acetochlor ESA is less toxic than acetochlor itself.[5]

Caption: Metabolic pathway of Acetochlor to Acetochlor ESA.

Analytical Methodologies: Detection and Quantification

Accurate and sensitive analytical methods are essential for monitoring the presence of Acetochlor ESA sodium salt in environmental samples. Due to its high polarity and non-volatile nature, liquid chromatography coupled with mass spectrometry is the technique of choice.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the selectivity and sensitivity required for the detection of Acetochlor ESA in complex matrices such as water and soil.[3]

Experimental Protocol: Analysis of Acetochlor ESA in Water Samples

This protocol outlines a general workflow for the analysis of Acetochlor ESA in water samples.

-

Sample Preparation:

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

Filter the samples through a 0.45 µm filter to remove particulate matter.

-

For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample. C18 cartridges are commonly used for this purpose.

-

-

Chromatographic Separation:

-

Analytical Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is used, typically in negative ion mode for the sulfonic acid group.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to one or more product ions.

-

Precursor and Product Ions: The specific m/z transitions for Acetochlor ESA would need to be optimized on the instrument. Acetochlor ESA is a structural isomer of Alachlor ESA and can share product ions, such as m/z 80 and 121, necessitating careful chromatographic separation.[5]

-

Caption: General workflow for the analysis of Acetochlor ESA.

Applications in Research and Environmental Monitoring

The primary application of Acetochlor ESA sodium salt is as an analytical standard for its own detection and for the monitoring of acetochlor degradation in the environment.[4] Its presence in groundwater and surface water is an indicator of the use and subsequent breakdown of the parent herbicide. Regulatory bodies and environmental protection agencies utilize this data to assess water quality and the environmental impact of agricultural practices.

Conclusion

Acetochlor ESA sodium salt is a key metabolite in the environmental fate of the herbicide acetochlor. Its chemical and physical properties, particularly its enhanced water solubility, make it a mobile and important compound to monitor in aqueous environments. The understanding of its formation via glutathione conjugation provides insight into the detoxification pathways of chloroacetanilide herbicides. For researchers and analytical scientists, the use of sensitive and selective methods like LC-MS/MS is crucial for accurate quantification. This guide has provided a foundational understanding of Acetochlor ESA sodium salt, from its molecular structure to its analytical determination, to support ongoing research and environmental stewardship.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1988, Acetochlor. [Link]

-

ResearchGate. Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry | Request PDF. [Link]

-

TradeIndia. Acetochlor ESA Sodium Salt Analytical Standard for HPLC & GC at Best Price. [Link]

-

Food and Agriculture Organization of the United Nations. Acetochlor - JMPR 2005. [Link]

-

National Center for Biotechnology Information. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity - PMC. [Link]

-

Chiron. Acetochlor. [Link]

-

PubMed. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity. [Link]

Sources

- 1. fao.org [fao.org]

- 2. CAS 187022-11-3: ACETOCHLOR ESA SODIUM SALT | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetochlor ESA PESTANAL , analytical standard 947601-84-5 [sigmaaldrich.com]

- 5. chiron.no [chiron.no]

- 6. Acetochlor ESA Sodium Salt Analytical Standard for HPLC & GC at Best Price [nacchemical.com]

The Degradation Pathway of Acetochlor to Ethanesulfonic Acid (ESA): A Technical Guide for Researchers

Introduction

Acetochlor, a pre-emergent herbicide belonging to the chloroacetamide class, is extensively used for the control of annual grasses and broadleaf weeds in various agricultural settings.[1] Its widespread application, however, raises significant environmental and health concerns due to the persistence and mobility of its degradation products.[2][3] Among these, acetochlor ethanesulfonic acid (ESA) is a major metabolite frequently detected in soil and water resources, often at concentrations exceeding the parent compound.[4][5] This technical guide provides an in-depth exploration of the biochemical and environmental degradation pathway of acetochlor to its ESA metabolite, offering a comprehensive resource for researchers, environmental scientists, and professionals in drug development and toxicology.

This document will elucidate the key enzymatic reactions, intermediate metabolites, and the underlying chemical principles governing this transformation. Furthermore, it will detail established analytical methodologies for the detection and quantification of acetochlor and its ESA metabolite in environmental matrices, providing a framework for robust experimental design and data interpretation.

The Core Degradation Pathway: A Multi-Step Biotransformation

The transformation of acetochlor to ESA is not a singular event but a multi-step process primarily mediated by biological systems, including plants and soil microorganisms.[4] The pathway is initiated by a crucial detoxification mechanism involving glutathione conjugation, followed by a series of enzymatic cleavages and oxidative modifications.

Step 1: Glutathione Conjugation - The Initial Detoxification

The primary and most critical step in the degradation of acetochlor is its conjugation with the tripeptide glutathione (GSH), a reaction catalyzed by the enzyme Glutathione S-transferase (GST) .[6] GSTs are a superfamily of enzymes pivotal in the detoxification of a wide range of xenobiotics.[7] In this reaction, the thiol group of glutathione acts as a nucleophile, displacing the chlorine atom from the chloroacetyl moiety of acetochlor. This results in the formation of a more water-soluble and less toxic acetochlor-glutathione conjugate.

The significance of this initial step lies in its ability to render the otherwise moderately hydrophobic acetochlor molecule more amenable to further enzymatic degradation in the aqueous cellular environment. The efficiency of this GST-mediated conjugation can vary among different plant species and microbial populations, influencing the overall rate of acetochlor degradation.[6]

Step 2: Sequential Peptidic Cleavage

Following its formation, the acetochlor-glutathione conjugate undergoes a series of enzymatic cleavages that sequentially remove the glutamyl and glycinyl residues from the glutathione moiety.

-

Action of γ-Glutamyl Transpeptidase (GGT): The degradation of the glutathione conjugate is initiated by the enzyme γ-glutamyl transpeptidase (GGT) . GGT cleaves the γ-glutamyl bond, releasing glutamic acid and forming the acetochlor-cysteinylglycine conjugate.

-

Dipeptidase Activity: Subsequently, a dipeptidase cleaves the peptide bond between cysteine and glycine, releasing glycine and yielding the acetochlor-cysteine conjugate . This intermediate is a critical juncture in the pathway leading to ESA.

Step 3: The Role of C-S Lyase and the Formation of a Reactive Thiol

The acetochlor-cysteine conjugate is then targeted by a class of enzymes known as C-S lyases (cysteine conjugate β-lyases). These enzymes cleave the carbon-sulfur bond between the acetochlor moiety and the cysteine residue. This cleavage is a pivotal step that liberates a highly reactive thiol intermediate.[8]

Step 4: Oxidation to Sulfonic Acid

The reactive thiol intermediate formed in the previous step is unstable and undergoes a series of oxidation reactions. This oxidative cascade ultimately converts the sulfur atom to a sulfonic acid group (-SO3H), resulting in the formation of the stable and highly water-soluble end product, acetochlor ethanesulfonic acid (ESA) . An intermediate in this oxidative process is the formation of acetochlor sulfinylacetic acid.[6]

The following diagram, generated using DOT language, illustrates the key steps in the acetochlor degradation pathway to ESA.

Environmental Fate and Quantitative Data

The degradation of acetochlor and the subsequent formation and persistence of its ESA metabolite are influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity. The half-life of acetochlor in soil can range from a few days to several weeks.[4][9][10]

| Parameter | Value | Soil/Water Conditions | Reference |

| Acetochlor Half-life | 5-25 days | Soil and water | [4] |

| 4.6 - 6.1 days | Soil (laboratory) | [9] | |

| 9.3 - 12.6 days | Soil (non-sterile) | [10] | |

| 12.3 - 24.5 days | Soil (at higher concentrations) | [11] | |

| Acetochlor ESA Detection in Groundwater | Up to 44.3 ppb | Minnesota, USA (2012-2015) | [12] |

| Acetochlor ESA Detection in Surface Water | Up to 4.8 ppb | Minnesota, USA | [12] |

| Acetochlor Detection in Surface Water | Peak of 2-3 µg/L | White River Basin, Indiana, USA (1996) | [1] |

| Acetochlor ESA in Drinking Water | Exceedances of 0.1 µg/L reported | Slovak Republic (2023) | [13] |

Table 1: Summary of quantitative data on the degradation and occurrence of acetochlor and its ESA metabolite.

Experimental Protocols for Analysis

Accurate quantification of acetochlor and its ESA metabolite in environmental samples is crucial for risk assessment and regulatory compliance. The following section outlines a generalized protocol based on widely accepted methodologies, such as U.S. Environmental Protection Agency (EPA) Method 535.[14][15][16][17]

Sample Preparation

Water Samples:

-

Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

-

Preservation: Preserve samples by adding a suitable agent like ammonium chloride to inhibit microbial activity.[14]

-

Solid Phase Extraction (SPE):

-

Condition a graphitized carbon or C18 SPE cartridge with methanol followed by reagent water.[14][16]

-

Pass a known volume of the water sample (e.g., 250 mL) through the cartridge.[14]

-

Wash the cartridge with reagent water to remove interferences.

-

Elute the analytes with a small volume of a suitable solvent, such as methanol containing ammonium acetate.[14]

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of an appropriate solvent for analysis.[14]

Soil Samples:

-

Sample Collection and Preparation: Collect soil samples and air-dry or lyophilize them. Sieve the soil to ensure homogeneity.

-

Solvent Extraction:

-

Cleanup: The soil extract may require a cleanup step using SPE to remove matrix interferences before analysis.

Analytical Instrumentation and Conditions

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the preferred analytical technique for the sensitive and selective determination of acetochlor and its polar metabolites like ESA.[20][21]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like ammonium acetate or formic acid to enhance ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of ESA.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both acetochlor and ESA.

-

The following diagram outlines a typical experimental workflow for the analysis of acetochlor and ESA in water samples.

Conclusion and Future Perspectives

The degradation of acetochlor to its ethanesulfonic acid metabolite is a complex, multi-step process that is critical to understanding the environmental fate and potential risks associated with this widely used herbicide. The pathway, initiated by glutathione conjugation and proceeding through a series of enzymatic cleavages and oxidations, highlights the intricate interplay between chemical structure and biological transformation. For researchers and professionals in related fields, a thorough understanding of this pathway is essential for developing accurate environmental models, conducting meaningful risk assessments, and designing effective remediation strategies.

Future research should focus on further elucidating the specific enzymes and microbial species involved in each step of the degradation pathway, particularly the C-S lyase-mediated cleavage. Additionally, investigating the potential for enhanced bioremediation through the application of specific microbial consortia or genetically engineered organisms could offer promising avenues for mitigating the environmental impact of acetochlor and other chloroacetamide herbicides. Continued refinement of analytical methodologies will also be crucial for detecting these compounds at ever-lower concentrations and in complex environmental matrices.

References

- Dagnac, T., et al. (2002). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.

- Kolpin, D. W., et al. (1996). A Reconnaissance for Acetochlor in the Waters of the Midwestern United States. Environmental Science & Technology, 30(5), 1459–1464.

-

Minnesota Department of Health. (n.d.). Acetochlor ESA and Drinking Water. Retrieved from [Link]

- Cummins, I., et al. (2013). The role of glutathione transferases in herbicide resistance. Plant Biotechnology Journal, 11(3), 256-265.

- Feng, P. C. C. (1991). Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology, 40(2), 136-142.

- U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).

- Popa, G., et al. (2021). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Molecules, 26(11), 3321.

- Feng, P. C. C., & McClanahan, R. H. (1989). Metabolism of acetochlor in soybean and corn. Journal of Agricultural and Food Chemistry, 37(4), 1059–1063.

- Lamoureux, G. L., & Rusness, D. G. (1989). The role of glutathione and glutathione S-transferases in pesticide metabolism, selectivity, and mode of action in plants and insects. In Glutathione: Chemical, Biochemical, and Medical Aspects, Part B (pp. 153-196). John Wiley & Sons, Inc.

- World Health Organization. (2006).

- Field, J. A., & Thurman, E. M. (1996). Glutathione conjugation and contaminant transformation. Environmental Science & Technology, 30(5), 1413–1418.

-

Chiron. (n.d.). Acetochlor. Retrieved from [Link]

- Dagnac, T., et al. (2002). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.

- Nguyen, T. H., et al. (2022). Increased degradation of acetochlor in soil by mixed culture of P. fluorescens KT3 and B. subtilis 2M6E. Dong Thap University Journal of Science, 11(5), 60-67.

-

SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. Retrieved from [Link]

- Thurman, E. M., et al. (2001). Accurate-Mass Analysis of Ethanesulfonic Acid Degradates of Acetochlor and Alachlor Using High-Performance Liquid Chromatography and Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(3), 300-304.

- Aga, D. S., et al. (2003). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 75(13), 3297-3305.

- Vryzas, Z., et al. (2012). Monitoring of acetochlor residues in soil and maize grain supported by the laboratory study. Pest Management Science, 68(11), 1508-1514.

-

Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]

- Jablonkai, I. (2000). Glutathione S-transferase activity in acetochlor, atrazine and oxyfluorfen metabolization in maize (Zea mays L.), sorghum (Sorghum bicolor L.) and wheat (Triticum aestivum L.) (Poaceae). Acta Botanica Hungarica, 42(1-4), 131-139.

-

Regulations.gov. (n.d.). EPA Method 535 -Analytical Method Development for Chloroacetanilide and Other Acetamide Degradation Products in Dr. Retrieved from [Link]

- Ye, C., et al. (2002). Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. Journal of Environmental Science and Health, Part B, 37(6), 561-570.

-

Wisconsin Department of Natural Resources. (n.d.). Chloroacetanilide Herbicide Metabolites in Wisconsin Groundwater. Retrieved from [Link]

- Konda, L., & Pásztor, L. (2001). Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions. Journal of Environmental Science and Health, Part B, 36(5), 589-605.

- Liu, D., et al. (2020).

-

Waters Corporation. (n.d.). UPLC EPA Methods Book. Retrieved from [Link]

- Feng, P. C. C., & Wratten, S. J. (1989). In vitro transformation of chloroacetanilide herbicides by rat and mouse liver microsomes. Journal of Agricultural and Food Chemistry, 37(4), 1064–1069.

- Tatarková, V., et al. (2024). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. Toxics, 12(1), 38.

- Aga, D. S., & Thurman, E. M. (Eds.). (2001).

- Chen, Y., et al. (2024). Enhanced Dechlorination of the Herbicide Acetochlor by an Anaerobic Consortium via Sulfate Acclimation. Journal of Agricultural and Food Chemistry, 72(40), 21975–21985.

- Dictor, M. C., et al. (2008).

Sources

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. extension.soils.wisc.edu [extension.soils.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fao.org [fao.org]

- 7. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biodegradation of acetanilide herbicides acetochlor and butachlor in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dissipation of acetochlor and its distribution in surface and sub-surface soil fractions during laboratory incubations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dthujs.vn [dthujs.vn]

- 12. health.state.mn.us [health.state.mn.us]

- 13. mdpi.com [mdpi.com]

- 14. organomation.com [organomation.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. sciex.com [sciex.com]

- 17. waters.com [waters.com]

- 18. Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Toxicological profile of Acetochlor ESA sodium salt

An In-depth Technical Guide to the Toxicological Profile of Acetochlor ESA Sodium Salt

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the toxicological profile of Acetochlor ethanesulfonic acid (ESA) sodium salt, a primary environmental metabolite of the widely used chloroacetanilide herbicide, Acetochlor. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes current knowledge on the compound's physicochemical properties, toxicokinetics, toxicodynamics, and regulatory landscape. We will delve into the mechanistic underpinnings of its toxicity and present standardized protocols for its evaluation, ensuring a blend of technical depth and practical application.

Introduction: The Environmental Fate and Toxicological Significance of Acetochlor and its ESA Metabolite

Acetochlor is a selective, pre-emergent herbicide used extensively in agriculture to control annual grasses and broadleaf weeds in crops such as corn and soybeans.[1] A member of the chloroacetanilide class, its mode of action involves the inhibition of protein synthesis in the early stages of weed growth.[1][2] Due to its application methods, acetochlor and its degradation products are common contaminants in soil and water systems.[3]

In the environment, acetochlor undergoes rapid microbial degradation, with a half-life of approximately 12-13 days under aerobic conditions.[1] This process yields several more polar and mobile metabolites, including Acetochlor ESA and Acetochlor oxanilic acid (OXA).[1][4] The enhanced water solubility of these metabolites increases their potential to leach into groundwater, making them a significant concern for drinking water quality and environmental health.[1][5] This guide focuses specifically on the sodium salt of Acetochlor ESA, providing a detailed examination of its toxicological characteristics.

Physicochemical Properties of Acetochlor ESA Sodium Salt

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its environmental behavior and biological interactions. The sodium salt form of Acetochlor ESA enhances its water solubility, a key factor in its environmental mobility.[2]

| Property | Value | Source |

| CAS Number | 947601-84-5 | [6] |

| Synonyms | 2-[(Ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxo-ethanesulfonic acid sodium salt, Acetochlor ethanesulfonic acid sodium salt | [2][6] |

| Molecular Formula | C14H20NNaO5S | [6] |

| Molecular Weight | 337.37 g/mol | [6] |

| Appearance | Brown liquid | [7] |

| Melting Point | 0 °C (32 °F; 273 K) | [7] |

| Solubility | Enhanced in water due to the sodium salt form | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While comprehensive ADME studies specifically on Acetochlor ESA are limited, valuable insights can be drawn from studies on the parent compound, acetochlor, and other metabolites.

-

Absorption and Distribution: Following oral administration in rats, the parent compound, acetochlor, is rapidly absorbed and distributed.[1] Given the high polarity of Acetochlor ESA, its oral absorption is likely to be less efficient than that of the more lipophilic parent compound. However, its presence in groundwater suggests that ingestion via contaminated drinking water is a primary route of exposure for the general population.[5]

-

Metabolism: Acetochlor is extensively metabolized in both plants and animals. The formation of Acetochlor ESA is a result of conjugation with glutathione (GSH), followed by a series of enzymatic modifications. This metabolic pathway is a major detoxification route for chloroacetanilide herbicides. It is important to note that the major environmental degradates, including Acetochlor ESA, have not been identified as metabolites of acetochlor in rats or mice, indicating different degradation pathways in the environment versus mammalian systems.[1]

-

Excretion: Studies on acetochlor show that its metabolites are primarily excreted in the urine and feces.[1] Due to its high water solubility, Acetochlor ESA is expected to be efficiently eliminated from the body via the kidneys.

Toxicodynamics and Primary Mechanisms of Toxicity

The toxicological effects of Acetochlor ESA are primarily centered on the thyroid gland . Animal studies have demonstrated that exposure to Acetochlor ESA can lead to alterations in thyroid hormone levels.[5] The parent compound, acetochlor, is known to disrupt the thyroid-pituitary homeostasis by increasing the clearance of serum thyroxine (T4).[8] This leads to a compensatory increase in thyroid-stimulating hormone (TSH), which can, over time, result in thyroid follicular cell hypertrophy and hyperplasia.[8]

Proposed Mechanism of Thyroid Disruption

The following diagram illustrates the proposed mechanism by which chloroacetanilide herbicides and their metabolites may disrupt thyroid function.

Caption: Proposed pathway of thyroid disruption by Acetochlor and its metabolites.

Comprehensive Toxicological Endpoints

While data on Acetochlor ESA is not as extensive as for its parent compound, several key studies provide valuable information on its toxicological profile.

Acute and Subchronic Toxicity

-

Acute Toxicity: There is insufficient data to derive an acute non-cancer health risk limit for Acetochlor ESA.[8] The parent compound, acetochlor, exhibits low acute toxicity via oral, dermal, and inhalation routes.[9] It is, however, a severe skin irritant and a strong dermal sensitizer.[9]

-

Subchronic Toxicity: A 90-day study in Sprague-Dawley rats identified increased free thyroxine (T4) and increased thyroid-stimulating hormone (TSH) as critical effects of Acetochlor ESA exposure.[8] High doses were also observed to affect the male reproductive system.[5]

Genotoxicity and Carcinogenicity

-

Genotoxicity: The parent compound, acetochlor, has shown clastogenic potential in mammalian cells in vitro, but this effect was not observed in in vivo rodent studies.[10] The chloroacetyl substructure is believed to be responsible for the in vitro clastogenicity.[10] Specific genotoxicity studies on Acetochlor ESA are limited in the public domain.

-

Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified acetochlor as "likely" to be carcinogenic to humans, based on animal studies that showed the induction of nasal polypoid adenomas in rats at the maximum tolerated dose.[10][11][12] The proposed mechanism for these tumors is non-genotoxic and likely specific to rats.[10] There is currently no carcinogenicity classification specifically for Acetochlor ESA.

Reproductive and Developmental Toxicity

There is a notable lack of a multigenerational reproductive study for Acetochlor ESA.[8] Studies on the parent compound, acetochlor, have shown developmental effects, such as increased resorptions and decreased fetal weights, but only at doses that also caused maternal toxicity.[8][9] There was no evidence of increased susceptibility of fetuses or offspring to acetochlor exposure.[9] Neonatal exposure to acetochlor in female rats has been shown to accelerate the age of vaginal patency and alter estrous cyclicity, suggesting it can act as an endocrine disruptor.[13]

Summary of Toxicological Data and Guidance Values

| Endpoint | Species | Key Findings | NOAEL/LOAEL (HED*) | Source |

| Short-term Non-Cancer | Rat | Increased free thyroxine (T4) and TSH | LOAEL: 86.2 mg/kg-day | [8] |

| Reproductive/Developmental (Parent Compound) | Rat | Decreased fetal weights, increased resorptions (at maternally toxic doses) | NOAEL: 33-44 mg/kg-day | [8] |

| Carcinogenicity (Parent Compound) | Rat | Nasal polypoid adenomas | - | [10] |

*HED: Human Equivalent Dose

| Regulatory Agency | Compound | Guidance Value/Standard | Source |

| Minnesota Dept. of Health (MDH) | Acetochlor ESA | 300 µg/L (Health-Based Value for drinking water) | [5] |

| Minnesota Dept. of Health (MDH) | Acetochlor | 20 µg/L (Health-Based Value for drinking water) | [4] |

| U.S. EPA | Acetochlor | Classified as "likely to be carcinogenic" | [11] |

Standardized Experimental Protocols

To ensure the reproducibility and validity of toxicological data, standardized protocols are essential. The following sections outline methodologies for key toxicological and analytical evaluations of Acetochlor ESA.

Protocol 1: In Vivo 90-Day Subchronic Oral Toxicity Study (Rodent)

This protocol is based on OECD Test Guideline 408 and is designed to characterize the toxicity profile of a substance following repeated oral administration.

Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and to identify target organs of toxicity for Acetochlor ESA following subchronic exposure.

Methodology:

-

Animal Model: Sprague-Dawley rats (equal numbers of males and females).

-

Dose Administration: Acetochlor ESA sodium salt is administered daily via gavage or in drinking water for 90 days.

-

Dose Groups: At least three dose levels and a concurrent control group. Dose selection should be based on acute toxicity data and range-finding studies.

-

Observations:

-

Daily: Clinical signs of toxicity, morbidity, and mortality.

-

Weekly: Detailed clinical observations, body weight, and food/water consumption.

-

At Termination: Hematology, clinical chemistry, and gross necropsy.

-

-

Pathology:

-

Organ weights (liver, kidneys, spleen, brain, thyroid, gonads).

-

Histopathological examination of all major organs and tissues, with a particular focus on the thyroid and reproductive organs.

-

-

Data Analysis: Statistical analysis of quantitative data (e.g., body weights, organ weights, clinical chemistry) to determine significant differences between treated and control groups.

Sources

- 1. apps.who.int [apps.who.int]

- 2. CAS 187022-11-3: ACETOCHLOR ESA SODIUM SALT | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. health.state.mn.us [health.state.mn.us]

- 5. health.state.mn.us [health.state.mn.us]

- 6. Acetochlor ESA PESTANAL , analytical standard 947601-84-5 [sigmaaldrich.com]

- 7. Acetochlor ESA Sodium Salt Analytical Standard for HPLC & GC at Best Price [nacchemical.com]

- 8. health.state.mn.us [health.state.mn.us]

- 9. Federal Register :: Acetochlor; Pesticide Tolerances [federalregister.gov]

- 10. Evaluation of the potential carcinogenicity and genetic toxicity to humans of the herbicide acetochlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dhss.delaware.gov [dhss.delaware.gov]

- 12. Acetochlor and cancer risk | The Organic Center [organic-center.org]

- 13. Neonatal exposure to herbicide acetochlor alters pubertal development in female wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetochlor ESA occurrence in groundwater and surface water

An In-depth Technical Guide to the Occurrence of Acetochlor ESA in Groundwater and Surface Water

Abstract

Acetochlor, a widely used chloroacetanilide herbicide, undergoes microbial degradation in soil to form various metabolites, including Acetochlor ethanesulfonic acid (ESA). Due to its increased polarity and persistence relative to the parent compound, Acetochlor ESA has become a contaminant of significant concern in both groundwater and surface water systems. This technical guide provides a comprehensive overview of the formation, environmental fate, and occurrence of Acetochlor ESA. We will delve into the physicochemical properties that govern its transport, summarize concentration data from various water sources, detail robust analytical methodologies for its detection, and discuss the current toxicological and regulatory landscape. This document is intended for researchers, environmental scientists, and water quality professionals engaged in the study and management of pesticide metabolites in the environment.

Introduction: The Emergence of a Metabolite of Concern

The application of pesticides in modern agriculture is essential for ensuring crop yields and food security.[1] Acetochlor is a selective, pre-emergent herbicide used extensively for weed control in crops such as corn, soybeans, and sunflowers.[2][3] Once applied to soil, acetochlor is subject to various environmental transformation processes, primarily microbial degradation, which leads to the formation of more polar and often more mobile breakdown products, or metabolites.[4]

Among these, Acetochlor ethanesulfonic acid (Acetochlor ESA) and Acetochlor oxanilic acid (Acetochlor OXA) are two of the most significant.[3][4] Notably, metabolites like Acetochlor ESA are often detected more frequently and at higher concentrations in water resources than the parent acetochlor compound.[3][5] This is attributed to the metabolite's chemical properties, which favor persistence and mobility in the soil column, leading to contamination of underlying groundwater and adjacent surface water bodies through leaching and runoff.[6][7] Understanding the complete lifecycle of Acetochlor—from application to the formation and transport of its metabolites—is therefore critical for assessing its total environmental impact and safeguarding water quality.

Formation and Environmental Transport of Acetochlor ESA

The journey of Acetochlor ESA from an agricultural field to a water source is a multi-step process governed by microbial action and hydrogeological transport.

Microbial Degradation Pathway

Acetochlor is not readily degraded by abiotic processes alone; its transformation is principally driven by soil microorganisms.[4] The formation of Acetochlor ESA is a result of these biotic transformation pathways. While the exact enzymatic steps can vary between different microbial communities, the overall process involves the substitution of the chlorine atom on the chloroacetyl group with a sulfonic acid moiety. This transformation significantly increases the water solubility and reduces the soil sorption coefficient compared to the parent acetochlor, making it more prone to mobilization.

Transport Mechanisms: Leaching and Runoff

Once formed in the soil, the fate of Acetochlor ESA is dictated by its interaction with the soil matrix and the movement of water.

-

Leaching to Groundwater: Due to its high polarity and weak adsorption to soil particles, Acetochlor ESA can readily move through the soil profile with infiltrating rainwater or irrigation water.[2] This vertical movement, known as leaching, allows the metabolite to travel through the unsaturated soil zone and eventually reach underlying aquifers, resulting in groundwater contamination.[7]

-

Runoff to Surface Water: During heavy rainfall events, water that does not infiltrate the soil flows over the land surface as runoff. This runoff can carry dissolved Acetochlor ESA and soil particles with adsorbed residues into nearby streams, rivers, and lakes, leading to surface water contamination.[7] The persistence of ESA in soil means it remains available for transport by runoff for an extended period after the initial acetochlor application.[7]

The following diagram illustrates the environmental pathway from acetochlor application to the contamination of water resources by its ESA metabolite.

Caption: Environmental pathway of Acetochlor ESA formation and transport.

Documented Occurrence in Groundwater and Surface Water

Monitoring studies across various agricultural regions have consistently detected Acetochlor ESA in both groundwater and surface water systems. The concentrations can vary widely depending on factors such as acetochlor usage rates, soil type, agricultural practices, and hydrogeology.

| Water Source | Location/Study | Maximum Detected Concentration | Notes |

| Groundwater | Minnesota (2012-2015)[2] | 44.3 µg/L (ppb) | Detected in about one-third of routine samples.[2] |

| Groundwater | Wisconsin[8] | Not specified, but regulated | A groundwater quality enforcement standard (ES) of 230 ppb is established for combined acetochlor ESA and OXA.[8] |

| Surface Water | Minnesota[2] | 4.8 µg/L (ppb) | Levels are generally lower than in groundwater in this region.[2] |

| Drinking Water | Slovakia (2023)[1] | 0.110 µg/L (ppb) | This level exceeded the regulatory limit of 0.1 µg/L.[1] |

| Drinking Water | U.S. Multi-State Study (1999-2001)[5] | Not specified | ESA and other chloroacetanilide degradates were detected more frequently than their parent compounds.[5] |

These findings underscore the widespread nature of Acetochlor ESA contamination and highlight that its presence is often more persistent and prevalent than the parent herbicide.[3]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Acetochlor ESA in water matrices at trace levels require highly sensitive and selective analytical techniques. The standard and validated approach is based on Solid-Phase Extraction (SPE) followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][6][9]

Experimental Protocol: SPE and LC-MS/MS Analysis

This protocol provides a self-validating workflow for the determination of Acetochlor ESA in water samples.

Objective: To extract, concentrate, and quantify Acetochlor ESA from water samples.

Materials:

-

Water sample (100-500 mL)

-

SPE Cartridges (e.g., polymeric reversed-phase)

-

Methanol, Acetonitrile, Formic Acid (LC-MS grade)

-

Ultrapure water

-

Acetochlor ESA analytical standard

-

LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

-

Sample Preparation:

-

Filter the water sample through a 0.45 µm filter to remove particulate matter.

-

If required, adjust the pH of the sample according to the SPE cartridge manufacturer's instructions to optimize retention.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water through it. This activates the sorbent.

-

Loading: Pass the entire water sample through the conditioned SPE cartridge at a steady flow rate. The analyte (Acetochlor ESA) will be retained on the sorbent while salts and other polar impurities pass through.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove any remaining interferences that may have been weakly retained.

-

Elution: Elute the retained Acetochlor ESA from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile. This step effectively concentrates the analyte.

-

-

Sample Analysis by LC-MS/MS:

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Separate Acetochlor ESA from other components in the extract using a reversed-phase HPLC column (e.g., C18) with a gradient elution program (typically a water/acetonitrile or water/methanol mobile phase with a formic acid modifier).

-

Mass Spectrometric Detection: Detect and quantify the analyte using the mass spectrometer in negative electrospray ionization (ESI-) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition unique to Acetochlor ESA.

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the Acetochlor ESA analytical standard.

-

Quantify the concentration in the sample by comparing its peak area to the calibration curve.

-

The following diagram outlines this analytical workflow.

Caption: Standard analytical workflow for Acetochlor ESA in water.

Toxicological Significance and Regulatory Context

The toxicological profile of Acetochlor ESA is not as extensively studied as that of its parent compound. However, available data provide a basis for risk assessment and the establishment of drinking water guidelines.

-

Health Effects: Laboratory studies on animals have shown that exposure to Acetochlor ESA can lead to changes in thyroid hormones, and high doses may affect the male reproductive system and overall body weight.[2] Based on these studies, Acetochlor ESA appears to be less potent than the parent compound, acetochlor.[2] The parent compound, acetochlor, is classified by the U.S. EPA as a "suggestive human carcinogen" and has been shown in animal studies to cause adverse effects in the nervous system, liver, and kidneys.[8][10]

-

Regulatory Guidelines: Due to its frequent detection in water supplies, several jurisdictions have established health-based guidance values for Acetochlor ESA in drinking water. It is important to note that these are often advisories or state-level enforcement standards rather than federally mandated Maximum Contaminant Levels (MCLs).

| Jurisdiction | Guideline Value | Notes |

| Minnesota Dept. of Health (MDH)[2] | 300 µg/L (ppb) | For Acetochlor ESA alone.[2] |

| Wisconsin Dept. of Natural Resources[8] | 230 µg/L (ppb) | For the sum of Acetochlor ESA and Acetochlor OXA.[8] |

| Slovak Republic[1] | 0.1 µg/L (ppb) | Limit for individual relevant pesticide metabolites in drinking water.[1] |

The significant variation in these values reflects different approaches to risk assessment and the ongoing evaluation of the toxicological data for pesticide metabolites.

Conclusion and Future Outlook

Acetochlor ESA is a persistent and mobile herbicide metabolite that is frequently detected in groundwater and surface water in agricultural regions. Its physicochemical properties facilitate transport from fields into water supplies, where its presence can exceed that of the parent compound. Standardized analytical methods, primarily SPE followed by LC-MS/MS, provide the necessary sensitivity and selectivity for reliable monitoring.

While current health-based guidelines in some regions suggest that typical environmental concentrations are unlikely to pose a significant health risk, the potential for long-term, low-dose exposure warrants continued investigation.[2] Future research should focus on:

-

More extensive toxicological studies to better define the chronic health effects of Acetochlor ESA.

-

Wider-scale monitoring programs to better understand its national and global distribution.

-

The development of effective water treatment technologies for the removal of polar pesticide metabolites.

By continuing to investigate the environmental fate and potential impacts of Acetochlor ESA, the scientific community can provide the necessary data to support effective regulatory decisions and protect the quality of our vital water resources.

References

-

Minnesota Department of Health. Acetochlor ESA and Drinking Water. Available at: [Link]

-

Han, S., et al. (2024). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. MDPI. Available at: [Link]

-

Minnesota Department of Health. Acetochlor and Drinking Water. Available at: [Link]

-

Wisconsin Groundwater Coordinating Council. Wisconsin Groundwater Coordinating Council Report to the Legislature. UW-Stevens Point. Available at: [Link]

-

Dagnac, T., et al. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. ResearchGate. Available at: [Link]

-

Huntscha, S., et al. (2013). Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA. ResearchGate. Available at: [Link]

-

Beyond Pesticides. (2026). Chronic Low-Dose Exposure to Insecticide Chlorpyrifos Reduces Lifespan in Wild Fish by Accelerating Aging. Beyond Pesticides Daily News Blog. Available at: [Link]

-

Monk, B.P., et al. (2004). Dissipation of acetochlor and its distribution in surface and sub-surface soil fractions during laboratory incubations. PubMed. Available at: [Link]

-

Federal Register. (2018). Acetochlor; Pesticide Tolerances. Available at: [Link]

-

Delaware Health and Social Services. Frequently Asked Questions: Acetochlor. Available at: [Link]

-

Baker, D.B., et al. (2004). The Acetochlor Registration Partnership Surface Water Monitoring Program for Four Corn Herbicides. PubMed. Available at: [Link]

-

Zimmerman, L.R., et al. (2005). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. health.state.mn.us [health.state.mn.us]

- 3. health.state.mn.us [health.state.mn.us]

- 4. Dissipation of acetochlor and its distribution in surface and sub-surface soil fractions during laboratory incubations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The acetochlor registration partnership surface water monitoring program for four corn herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uwsp.edu [uwsp.edu]

- 9. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dhss.delaware.gov [dhss.delaware.gov]

An In-depth Technical Guide to the Physical Properties of Acetochlor ESA Sodium Salt

This guide provides a comprehensive overview of the known physical and chemical properties of Acetochlor ESA sodium salt, a significant metabolite of the widely used chloroacetamide herbicide, acetochlor. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a detailed understanding of this compound for analytical method development, toxicological studies, and environmental fate assessment.

Introduction: The Significance of Acetochlor ESA Sodium Salt

Acetochlor is a pre-emergent herbicide used to control annual grasses and broadleaf weeds in various crops.[1] Following its application, acetochlor undergoes metabolic degradation in the environment and biological systems, leading to the formation of several metabolites.[1] Among these, the ethanesulfonic acid (ESA) derivative, and its corresponding sodium salt, are of particular interest due to their increased water solubility and potential for environmental mobility.[2] The sodium salt form, in particular, enhances its solubility in aqueous environments, facilitating its transport in soil and water systems.[2] Understanding the physical properties of Acetochlor ESA sodium salt is therefore crucial for accurately assessing its environmental impact and developing sensitive analytical methods for its detection.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity.

Chemical Name: Sodium 2-((ethoxymethyl)(2-ethyl-6-methylphenyl)amino)-2-oxoethanesulfonate Synonyms: Acetochlor ethanesulfonic acid sodium salt, Acetochlor ESA Na-salt[2] CAS Number: 947601-84-5

The chemical structure of Acetochlor ESA sodium salt is depicted below:

Caption: Chemical structure of Acetochlor ESA sodium salt.

Summary of Physical Properties

A compilation of the key physical properties of Acetochlor ESA sodium salt is presented in the table below. It is important for researchers to note that there are some discrepancies in the reported values from different sources, which highlights the need for careful verification and use of analytical standards.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀NNaO₅S | |

| Molecular Weight | 337.37 g/mol | |

| Appearance | White to Off-white Solid | [3] |

| Contradictory Report: Brown liquid | [3] | |

| Melting Point | 129-132 °C | [3] |

| Contradictory Report: 0 °C | [3] | |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [3] |

| pKa | Data not available |

Expert Insight: The significant discrepancy in reported melting points (129-132 °C vs. 0 °C) and appearance is noteworthy. The description of a "brown liquid" with a 0 °C melting point is highly atypical for a sodium salt and may be erroneous or refer to an impure technical grade material. The data from BOC Sciences (White to Off-white Solid, 129-132 °C) is more consistent with the expected properties of a solid salt and should be considered more reliable, pending further experimental verification. The qualitative solubility data indicates that while the sodium salt form enhances water solubility compared to the parent acetochlor, it is not highly soluble.

Spectroscopic Data for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the confirmation of identity and quantification of chemical compounds.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective detection of Acetochlor ESA sodium salt in complex matrices.

-

Ionization Mode: Electrospray ionization (ESI) is commonly used, and the compound can be detected in both positive and negative ion modes.

-

Parent Ion (M-H)⁻: In negative ion mode, the deprotonated molecule is observed.

-

Shared Product Ions: It is crucial to note that Acetochlor ESA is a structural isomer of Alachlor ESA and they share common product ions, such as m/z 80 and 121.[1] Therefore, chromatographic separation is essential for their unambiguous identification.[1]

Expert Insight: The shared fragmentation pattern with Alachlor ESA necessitates careful chromatographic method development to ensure baseline separation. This is a critical consideration for any quantitative analysis in environmental or biological samples where both herbicides may have been used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals corresponding to the aromatic protons, the ethyl and methyl groups on the benzene ring, the ethoxymethyl group protons, and the methylene protons adjacent to the sulfonate group.

-

¹³C NMR: Resonances for the aromatic carbons, the aliphatic carbons of the ethyl and methyl substituents, the ethoxymethyl group carbons, the carbonyl carbon, and the carbon adjacent to the sulfonate group.

Expert Insight: For researchers synthesizing or isolating this compound, acquiring and fully assigning the ¹H and ¹³C NMR spectra would be a valuable contribution to the scientific literature, providing a definitive reference for structural confirmation.

Infrared (IR) Spectroscopy

Specific IR spectral data for Acetochlor ESA sodium salt is not widely published. Key characteristic absorption bands would be expected for the following functional groups:

-

S=O stretching (sulfonate group): Strong absorptions typically in the regions of 1350-1300 cm⁻¹ and 1175-1120 cm⁻¹.

-

C=O stretching (amide): A strong band around 1680-1630 cm⁻¹.

-

C-N stretching (amide): In the range of 1400-1200 cm⁻¹.

-

C-O stretching (ether): Around 1250-1050 cm⁻¹.

-

Aromatic C-H and C=C stretching: Characteristic bands for the substituted benzene ring.

Stability and Reactivity Profile

The stability of Acetochlor ESA sodium salt under various environmental conditions is a key factor in determining its persistence and fate.

-

pH Stability: While direct studies on the ESA sodium salt are limited, research on the parent compound, acetochlor, has shown that its degradation is pH-dependent. It is more stable in acidic and neutral conditions and degrades more rapidly under alkaline conditions. It is reasonable to infer that the ESA metabolite would exhibit similar trends.

-

Thermal Stability: As a solid with a relatively high melting point, Acetochlor ESA sodium salt is expected to be thermally stable under normal laboratory and environmental conditions. However, at elevated temperatures, decomposition would be expected.

-

Reactivity: The molecule contains several functional groups that could be susceptible to chemical reactions, including the amide and ether linkages which could undergo hydrolysis under strong acidic or basic conditions. The sulfonate group is generally stable.

Safety and Handling

Based on available information, Acetochlor ESA sodium salt should be handled with appropriate laboratory precautions.

-

Hazard Classifications: It is classified as harmful if swallowed and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of handling the solid powder, a dust mask is recommended.

Expert Insight: The lack of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for Acetochlor ESA sodium salt underscores the need for caution. Researchers should treat it as a potentially hazardous substance and handle it accordingly, minimizing exposure.

Experimental Protocol: Analysis by LC-MS/MS

The following provides a generalized workflow for the analysis of Acetochlor ESA sodium salt in water samples, based on established methodologies for related compounds.

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: SPE is employed to concentrate the analyte from a large volume of water and to remove interfering matrix components.

-

Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., polymeric reversed-phase) by passing methanol followed by reagent water through it.

-

Sample Loading: Pass a known volume of the water sample (e.g., 100-500 mL) through the conditioned cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with a small volume of reagent water to remove any polar impurities that are not retained.

-

Elution: Elute the retained analytes with a small volume of an appropriate organic solvent, such as methanol or acetonitrile.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known small volume of the initial mobile phase for LC-MS/MS analysis.

Caption: Workflow for Solid Phase Extraction of Acetochlor ESA sodium salt.

LC-MS/MS Analysis

Rationale: This technique provides the high selectivity and sensitivity required for the trace-level quantification of Acetochlor ESA sodium salt.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI), either in positive or negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: At least two transitions (a quantifier and a qualifier) should be monitored for each analyte for confident identification. As noted earlier, care must be taken to select transitions that differentiate from isomers like Alachlor ESA.

-

Conclusion

This technical guide has synthesized the available information on the physical and chemical properties of Acetochlor ESA sodium salt. While key parameters such as its molecular formula, weight, and a plausible melting point have been established, there remain significant gaps in the publicly available data, particularly concerning quantitative solubility, detailed spectroscopic data (NMR and IR), and a comprehensive stability profile. The provided analytical workflow offers a robust starting point for researchers aiming to quantify this important herbicide metabolite. Further research to fill the existing data gaps will be invaluable to the scientific community for environmental monitoring and risk assessment.

References

-

Chiron.no. Acetochlor. [Link]

-

ResearchGate. Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry | Request PDF. [Link]

-

TradeIndia. Acetochlor ESA Sodium Salt Analytical Standard for HPLC & GC at Best Price. [Link]

-

PubChem - NIH. Acetochlor ESA. [Link]

-

ResearchGate. The Fate and Behaviour of Acetochlor 90% Emulsifiable Concentrate in Water Maintained at Different pH and Soils of Different Agro-Climatic Zones in India Under Laboratory Condition. [Link]

-

Ministry of Health, Labour and Welfare, Japan. Analytical Method for Acetochlor (Agricultural Products). [Link]

-

USGS Publications Warehouse. Accurate mass analysis of ethanesulfonic acid degradates of acetochlor and alachlor using high-performance liquid chromatography and time-of-flight mass spectrometry. [Link]

-

NEMI. NEMI Method Summary - 535 (ITMS). [Link]

-

Agilent. Acetochlor Standard - Safety Data Sheet. [Link]

-

Villa Crop Protection. acetochlor 900 ec safety data sheet. [Link]

Sources

Acetochlor ESA sodium salt mechanism of formation in soil

An In-Depth Technical Guide to the Formation of Acetochlor ESA Sodium Salt in Soil

Introduction

Acetochlor, a member of the chloroacetanilide class of herbicides, is extensively used in modern agriculture for the pre-emergence control of annual grasses and broadleaf weeds in crops such as corn, soybeans, and sunflowers.[1][2] Its efficacy lies in inhibiting the growth of fledgling weeds by disrupting protein synthesis.[3] However, the environmental fate of Acetochlor is of significant scientific interest due to its transformation in soil into more mobile and persistent metabolites.[4][5] Among these, Acetochlor ethanesulfonic acid (ESA), chemically known as 2-[(Ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxo-ethanesulfonic acid, is a major degradation product.[6][7] This guide provides a detailed technical overview of the core mechanisms governing the formation of Acetochlor ESA sodium salt in the soil environment, intended for researchers and scientists in environmental chemistry, soil science, and drug development.

Core Mechanism: The Glutathione Conjugation Pathway

The transformation of Acetochlor to its ESA metabolite is not a simple abiotic process like hydrolysis. Instead, it is a sophisticated, multi-step biological pathway primarily mediated by soil microorganisms.[5][8] The central mechanism is the conjugation of Acetochlor with glutathione (GSH), a tripeptide ubiquitously present in living organisms, which serves as the initial step in a detoxification pathway.[9]

Step 1: Glutathione Conjugation

The process is initiated by the enzymatic conjugation of the chlorine atom on the Acetochlor molecule with the sulfhydryl group of glutathione. This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs).[10][11] These enzymes are crucial for detoxifying a wide range of xenobiotic compounds in various organisms, from microbes to plants and animals.[12][13] In the soil matrix, both intracellular and extracellular GSTs of microbial origin are believed to facilitate this critical first step. The resulting product is the Acetochlor-S-glutathione conjugate.[9] The addition of GST inhibitors to soil has been shown to significantly slow the degradation of both Acetochlor and its glutathione conjugate, confirming the centrality of this step.[9]

Step 2 & 3: Sequential Degradation to the Cysteine Conjugate

Following the initial conjugation, the Acetochlor-S-glutathione conjugate undergoes further enzymatic degradation. This process is typically initiated by γ-glutamyl transpeptidases, which cleave the γ-glutamyl residue. Subsequent removal of the glycine residue by dipeptidases yields Acetochlor S-cysteine.[9] This cysteine conjugate is a key and relatively stable intermediate in the pathway leading to the final acidic metabolites.[9]

Step 4: Oxidative Transformation to Acetochlor ESA